![molecular formula C20H18N6O5 B2988988 3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one CAS No. 672949-63-2](/img/structure/B2988988.png)
3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinoxalinone core, which is a bicyclic structure containing nitrogen atoms, and a hydrazone linkage that connects a cyclohexylidene group substituted with a 2,4-dinitrophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable cyclohexanone derivative under acidic conditions. The reaction is often carried out in an ethanol solvent with the addition of hydrochloric acid to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups on the 2,4-dinitrophenyl moiety, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoxalinone core and the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be employed under basic conditions.
Major Products
Oxidation: Formation of oxides and quinoxalinone derivatives.
Reduction: Amino-substituted derivatives of the original compound.
Substitution: Various substituted quinoxalinone and hydrazone derivatives.
Scientific Research Applications
3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its hydrazone linkage, which is known to exhibit various pharmacological activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The hydrazone linkage is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, inducing cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-6-fluoropyridine: Similar structure with a fluoropyridine moiety instead of the quinoxalinone core.
1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine: Contains a phenyl group instead of the quinoxalinone core.
Uniqueness
The uniqueness of 3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one lies in its quinoxalinone core, which imparts distinct chemical and biological properties. This core structure is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications.
Properties
IUPAC Name |
3-[(2Z)-2-[2-(2,4-dinitrophenyl)cyclohexylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O5/c27-20-19(21-16-7-3-4-8-17(16)22-20)24-23-15-6-2-1-5-13(15)14-10-9-12(25(28)29)11-18(14)26(30)31/h3-4,7-11,13H,1-2,5-6H2,(H,21,24)(H,22,27)/b23-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLQHHZVXQSJTR-HAHDFKILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC3=CC=CC=C3NC2=O)C(C1)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/NC2=NC3=CC=CC=C3NC2=O)/C(C1)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2988909.png)
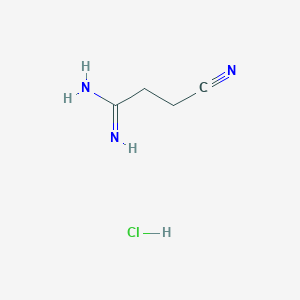
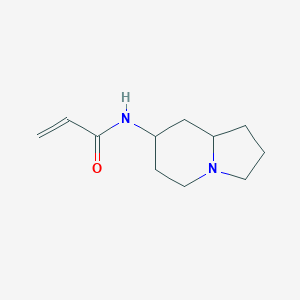
![6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B2988912.png)
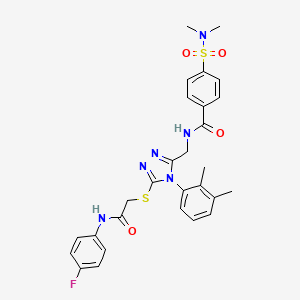
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2988916.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2988917.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988918.png)
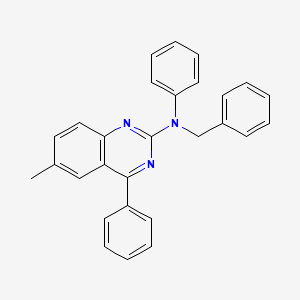

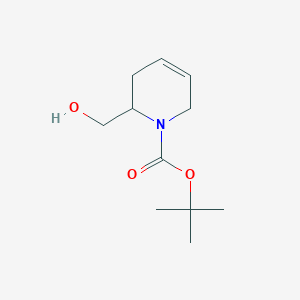
![6,9-dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2988926.png)
![tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate](/img/structure/B2988927.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)
